2-Thia-5,7-diazaspiro[3.4]octane(9CI)
Description
Structure
3D Structure
Properties
CAS No. |
139585-87-8 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-thia-5,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C5H10N2S/c1-5(2-8-3-5)7-4-6-1/h6-7H,1-4H2 |
InChI Key |
RIYZDGUBQVHGNR-UHFFFAOYSA-N |
SMILES |
C1C2(CSC2)NCN1 |
Canonical SMILES |
C1C2(CSC2)NCN1 |
Synonyms |
2-Thia-5,7-diazaspiro[3.4]octane(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Thia 5,7 Diazaspiro 3.4 Octane 9ci and Analogues
Chemo- and Regioselective Routes to the 2-Thia-5,7-diazaspiro[3.4]octane Core Structure
The construction of the 2-thia-5,7-diazaspiro[3.4]octane core and its analogues relies on synthetic routes that can precisely control chemo- and regioselectivity. Cycloaddition reactions are a powerful tool in this regard, enabling the assembly of the spirocyclic framework in a controlled manner.
A prominent strategy involves the [3+2]-cycloaddition of in situ generated nitrile imines with dipolarophiles containing both C=C and C=S bonds. For instance, the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines demonstrates this principle. The reaction can proceed at either the exocyclic carbon-carbon double bond or the carbon-sulfur double bond of the thiohydantoin moiety, leading to two different regioisomeric spiro-heterocyclic products: thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones, respectively. The careful selection of reaction conditions and substrates allows for the selective formation of one regioisomer over the other, affording the desired thia-spirocycle in moderate to good yields nih.gov. The stereochemistry of these complex spiro-heterocycles has been definitively confirmed by X-ray diffraction studies nih.gov.
Robust and step-economic routes have been developed for new classes of thia-azaspiro[3.4]octanes, designed to serve as novel, multifunctional, and structurally diverse modules for drug discovery programs nih.gov. These methods focus on creating the core structure efficiently, providing a platform for further functionalization.
| Starting Material 1 | Starting Material 2 | Reaction Type | Product Core | Yield | Ref. |
| 5-Arylidene-1-methyl-2-thiohydantoin | Hydrazonyl chloride (Nitrile imine precursor) | [3+2]-Cycloaddition | Thia-tetraazaspiro[4.4]nonenone | Moderate to Good | nih.gov |
Enantioselective Synthesis of Chiral 2-Thia-5,7-diazaspiro[3.4]octane Derivatives
The synthesis of single-enantiomer spiro-heterocycles is of paramount importance, as the biological activity of chiral molecules often resides in only one enantiomer. Asymmetric catalysis has emerged as the most powerful approach for achieving this. While specific enantioselective methods for 2-thia-5,7-diazaspiro[3.4]octane are not extensively detailed in the literature, strategies developed for closely related spiro-azetidine and spiro-pyrrolidine systems provide a clear blueprint for potential application.
One highly effective strategy is asymmetric phase-transfer catalysis. The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation nih.govnih.gov. This reaction is facilitated by a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid, which activates a chloride leaving group to induce the asymmetric cyclization nih.govnih.gov. The resulting enantioenriched products can be readily elaborated, demonstrating a viable pathway to medicinally relevant compounds nih.gov. This method has been successfully applied on a gram scale without loss of yield or enantioselectivity nih.gov.
Organocatalysis provides another powerful avenue for enantioselective synthesis. The conjugate addition of aldehydes to azetidine-containing nitro-olefins, catalyzed by a chiral catalyst such as the Hayashi-Jørgensen catalyst, can produce intermediates that are elaborated into spirocyclic pyrrolidine derivatives thieme-connect.de. To avoid racemization of the aldehyde intermediate, a three-step, one-pot sequence involving reduction and protection was developed, yielding the final spirocycle with excellent enantioselectivity (e.g., 98% ee) thieme-connect.de. These methodologies highlight the potential for synthesizing chiral 2-thia-5,7-diazaspiro[3.4]octane derivatives by applying similar catalytic systems to appropriately designed sulfur-containing precursors.
| Catalysis Type | Catalyst | Reaction | Product Type | Enantioselectivity (er or ee) | Ref. |
| Phase-Transfer Catalysis | SF₅-containing Cinchona Alkaloid Derivative | Intramolecular C-C Cyclization | Spirocyclic Azetidine Oxindole | up to 2:98 er | nih.govnih.gov |
| Organocatalysis | Hayashi-Jørgensen Catalyst | Conjugate Addition / Reductive Cyclization | Spirocyclic Pyrrolidine | up to 98% ee | thieme-connect.de |
Divergent Synthesis Strategies for Structural Derivatization of 2-Thia-5,7-diazaspiro[3.4]octane Architectures
Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate, which is a highly efficient strategy in drug discovery for exploring structure-activity relationships. The functional groups incorporated into the 2-thia-5,7-diazaspiro[3.4]octane scaffold can serve as handles for a wide range of chemical transformations.
A key example of this approach is demonstrated with the closely related 2,6-diazaspiro[3.4]octane core, which features a versatile ester functionality nih.gov. This ester group serves as a branching point for extensive derivatization.
Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a diverse set of carboxamides nih.gov.
Heterocycle Synthesis: The ester can be elaborated into various five-membered heterocycles. For instance, conversion to a propargylamide intermediate, followed by a zinc-catalyzed hydroamination and cyclodehydration, yields an imidazole moiety attached to the spirocyclic core. In the absence of an amine, the same intermediate can undergo cycloaromatization to form an oxazole ring nih.gov.
Reduction: The amide derivatives can be reduced using agents like lithium aluminium hydride (LAH) to yield the corresponding amines, further expanding the chemical space accessible from the common intermediate nih.gov.
This strategy allows for the systematic modification of the periphery of the spirocycle, enabling the fine-tuning of physicochemical and pharmacological properties.
| Core Scaffold | Key Intermediate | Reaction | Product Functional Group | Ref. |
| 2,6-Diazaspiro[3.4]octane | Ester/Carboxylic Acid | Amide Coupling | Carboxamide | nih.gov |
| 2,6-Diazaspiro[3.4]octane | Propargylamide | Zn(OTf)₂-catalyzed hydroamination/cyclization | Imidazole | nih.gov |
| 2,6-Diazaspiro[3.4]octane | Propargylamide | Zn(OTf)₂-catalyzed cycloaromatization | Oxazole | nih.gov |
| 2,6-Diazaspiro[3.4]octane | Carboxamide | LAH Reduction | Amine | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches in the Preparation of Spiro-Heterocyclic Systems
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like spiro-heterocycles to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents and catalysts, and improving energy efficiency.
Key green strategies applicable to the synthesis of spiro-heterocyclic systems include:
Use of Green Solvents and Catalysts: Many syntheses are being redesigned to use environmentally benign solvents like water or ethanol. Furthermore, deep eutectic solvents and ionic liquids are being employed as reusable and non-toxic organocatalysts.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, contributing to energy efficiency. A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of spiro compounds in good yields (43–98%) using ethanol as a solvent and an ionic liquid as the catalyst.
Multicomponent Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are inherently more efficient and generate less waste. They simplify procedures, reduce reaction times, and lower costs, aligning perfectly with the goals of green chemistry.
These sustainable approaches are not only environmentally responsible but often lead to more efficient and cost-effective syntheses of complex spiro-heterocyclic architectures.
In Depth Spectroscopic and Crystallographic Characterization of 2 Thia 5,7 Diazaspiro 3.4 Octane 9ci and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Thia-5,7-diazaspiro[3.4]octane Systems
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For derivatives of 2-thia-5,7-diazaspiro[3.4]octane, ¹H and ¹³C NMR provide definitive information about the molecular framework, including the chemical environment of each carbon and hydrogen atom.
In the characterization of 2-thia-5,7-diazaspiro[3.4]octane-6,8-dione, ¹³C NMR spectroscopy was utilized to confirm the presence and connectivity of the core structure. rsc.org The spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), shows four distinct signals corresponding to the carbon atoms of the spirocyclic system. rsc.org The signals at δ 175.35 and δ 155.12 ppm are assigned to the carbonyl carbons (C=O) of the hydantoin (B18101) ring at positions 8 and 6, respectively. rsc.org The spiro carbon, which is a quaternary carbon atom linking the thietane (B1214591) and hydantoin rings, resonates at δ 63.24 ppm. rsc.org The methylene (B1212753) carbons (CH₂) of the thietane ring are observed as a single peak at δ 34.63 ppm, indicating their chemical equivalence in the DMSO-d6 solvent. rsc.org
Table 1: ¹³C NMR Spectroscopic Data for 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione
| Atom | Chemical Shift (δ) in ppm | Solvent |
|---|---|---|
| C8 (C=O) | 175.35 | DMSO-d6 |
| C6 (C=O) | 155.12 | DMSO-d6 |
| C4 (Spiro) | 63.24 | DMSO-d6 |
| C1 & C3 (CH₂) | 34.63 | DMSO-d6 |
Data sourced from a study on S and N–H···O=C hydrogen bonding. rsc.org
Mass Spectrometry (MS) Techniques for Isotopic and Molecular Weight Confirmation of 2-Thia-5,7-diazaspiro[3.4]octane Analogs
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of a molecule's chemical formula.
For 2-thia-5,7-diazaspiro[3.4]octane-6,8-dione, HRMS with electrospray ionization (ESI) in positive ion mode was used to verify its composition. rsc.org The analysis detected the sodium adduct of the molecule, [M+Na]⁺. The experimentally measured mass-to-charge ratio (m/z) was found to be 181.0041. rsc.org This value is in excellent agreement with the theoretical m/z of 181.0042 calculated for the chemical formula C₅H₆N₂NaO₂S⁺, thus confirming the structure. rsc.org
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione
| Ion | Technique | Calculated m/z | Found m/z |
|---|---|---|---|
| [M+Na]⁺ | ESI(+) | 181.0042 | 181.0041 |
Data sourced from a study on S and N–H···O=C hydrogen bonding. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in 2-Thia-5,7-diazaspiro[3.4]octane Compounds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of solid (neat) 2-thia-5,7-diazaspiro[3.4]octane-6,8-dione displays several key absorption bands that correspond to its structural features. rsc.org A broad band at 3136 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydantoin ring. rsc.org The peaks at 3052, 2937, and 2770 cm⁻¹ are assigned to C-H stretching vibrations of the thietane ring. rsc.org A very strong absorption at 1735 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups, a hallmark of the hydantoin moiety. rsc.org Additional peaks in the fingerprint region, such as those at 1407 and 1394 cm⁻¹, relate to more complex vibrations within the molecule, including C-N stretching and C-H bending modes. rsc.org
Table 3: Infrared (IR) Spectroscopy Data for 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione
| Wavenumber (ν) in cm⁻¹ | Assignment |
|---|---|
| 3136 | N-H Stretch |
| 3052, 2937, 2770 | C-H Stretch |
| 1735 | C=O Stretch |
| 1407, 1394 | Fingerprint Region (C-N Stretch, C-H Bend) |
Data sourced from a study on S and N–H···O=C hydrogen bonding. rsc.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of 2-Thia-5,7-diazaspiro[3.4]octane Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
While the research that detailed the synthesis of 2-thia-5,7-diazaspiro[3.4]octane-6,8-dione also utilized X-ray crystallography to determine the structures of other, related peptide compounds, the specific crystallographic data for 2-thia-5,7-diazaspiro[3.4]octane-6,8-dione itself was not presented in that publication. rsc.org Therefore, detailed solid-state structural parameters for this specific derivative are not available in the consulted literature.
Computational and Theoretical Investigations of 2 Thia 5,7 Diazaspiro 3.4 Octane 9ci
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-Thia-5,7-diazaspiro[3.4]octane
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. wikipedia.org For a molecule like 2-Thia-5,7-diazaspiro[3.4]octane, these calculations could provide invaluable insights. Methods such as ab initio calculations and DFT would be employed to solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals, electron density distribution, and electrostatic potential. mdpi.comriken.jp
These calculations would allow for the determination of key electronic properties, which are currently not documented in literature for this specific compound. Such properties would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and softness could be calculated from the HOMO and LUMO energies. These descriptors would help in predicting how 2-Thia-5,7-diazaspiro[3.4]octane might interact with other chemical species, for instance, as a nucleophile or an electrophile. The calculated electrostatic potential surface would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.
While no specific data exists, a hypothetical table of calculated electronic properties for 2-Thia-5,7-diazaspiro[3.4]octane might look as follows, based on typical outputs from quantum chemical software:
Table 1: Hypothetical Electronic Properties of 2-Thia-5,7-diazaspiro[3.4]octane from Quantum Chemical Calculations (Note: This data is illustrative and not based on published research)
| Property | Hypothetical Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | -1.2 | eV |
Molecular Dynamics Simulations for Conformational Analysis and Tautomerism of 2-Thia-5,7-diazaspiro[3.4]octane Systems
The spirocyclic nature of 2-Thia-5,7-diazaspiro[3.4]octane imparts significant three-dimensional character, making conformational analysis crucial for understanding its biological and chemical behavior. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. nih.gov By simulating the atomic motions based on a force field, MD can reveal the preferred conformations, the energy barriers between them, and the flexibility of the ring systems.
Tautomerism, particularly proton transfer between the two nitrogen atoms of the diazaspiro core, is another phenomenon that could be investigated using MD simulations, often in combination with quantum mechanics methods (QM/MM). The simulations could predict the relative stability of different tautomers and the energetic barriers for their interconversion, which would be essential for understanding its behavior in different chemical environments.
Table 2: Hypothetical Conformational and Tautomeric Data for 2-Thia-5,7-diazaspiro[3.4]octane (Note: This data is illustrative and not based on published research)
| Parameter | Hypothetical Finding |
|---|---|
| Dominant Conformer | Twisted-chair for thietane (B1214591) ring, envelope for imidazolidine (B613845) |
| Key Dihedral Angles | C1-S2-C3-C4: 25°; N5-C6-N7-C8: 15° |
| Tautomer Stability | 5-H tautomer favored over 7-H tautomer by 2 kcal/mol |
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving the 2-Thia-5,7-diazaspiro[3.4]octane Core
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the reaction mechanisms of organic compounds. riken.jp For reactions involving the 2-Thia-5,7-diazaspiro[3.4]octane core, DFT calculations could map out the potential energy surface, identifying transition states, intermediates, and the activation energies required for various chemical transformations.
For instance, DFT could be used to study the mechanism of N-alkylation or N-acylation at the nitrogen centers, which are common reactions for such heterocyclic systems. It could also be used to investigate the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone, providing insights into the reactivity and metabolic fate of the compound. The results of these studies would be crucial for synthetic chemists looking to create derivatives of 2-Thia-5,7-diazaspiro[3.4]octane. While research on the related 2,6-diazaspiro[3.4]octane core shows its utility in synthesis, specific DFT studies on the thia-analogue are absent. nih.govmdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Molecular Interactions and Attributes of 2-Thia-5,7-diazaspiro[3.4]octane Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in medicinal chemistry and materials science to predict the activities or properties of chemical compounds based on their molecular structures. These models rely on calculating a set of molecular descriptors that encode the structural, electronic, and physicochemical features of a molecule.
For a series of 2-Thia-5,7-diazaspiro[3.4]octane derivatives, a QSAR study would aim to build a mathematical model that correlates these descriptors with a measured biological activity (e.g., enzyme inhibition). Similarly, a QSPR model could predict physical properties like solubility or lipophilicity. Such models are invaluable for prioritizing the synthesis of new derivatives with potentially improved properties, thereby accelerating the drug discovery process.
To conduct a QSAR/QSPR study, a dataset of 2-Thia-5,7-diazaspiro[3.4]octane derivatives with measured biological or physical data would be required. A wide range of descriptors would be calculated for each molecule, including constitutional, topological, geometric, and quantum-chemical descriptors. Statistical methods like multiple linear regression or machine learning algorithms would then be used to develop the predictive model.
Although no specific QSAR/QSPR studies on 2-Thia-5,7-diazaspiro[3.4]octane derivatives are published, the general approach is well-established for other heterocyclic and spirocyclic compounds.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2-Thia-5,7-diazaspiro[3.4]octane |
| 2,6-diazaspiro[3.4]octane |
| Sulfoxide |
Molecular Interactions and Target Engagement Studies of 2 Thia 5,7 Diazaspiro 3.4 Octane 9ci Derivatives
Biochemical and Biophysical Characterization of 2-Thia-5,7-diazaspiro[3.4]octane Binding to Macromolecular Targets
There is currently no publicly available research that details the biochemical and biophysical characterization of 2-Thia-5,7-diazaspiro[3.4]octane derivatives binding to macromolecular targets such as enzymes, receptors, or nucleic acids. Studies on the closely related 2,6-diazaspiro[3.4]octane core have shown that derivatives can be developed to target a range of proteins, but this information is not directly applicable to the 2-Thia-5,7 isomer. The introduction of a sulfur atom at the 2-position and the shift in nitrogen atom placement to positions 5 and 7 would significantly alter the three-dimensional structure, electronics, and hydrogen bonding capabilities of the scaffold, making any direct comparison to its 2,6-diaza analogue speculative.
Elucidation of Molecular Mechanisms of Action for 2-Thia-5,7-diazaspiro[3.4]octane Scaffolds at the Sub-Cellular Level
Consistent with the lack of target engagement studies, the molecular mechanisms of action for 2-Thia-5,7-diazaspiro[3.4]octane scaffolds at the sub-cellular level have not been elucidated in the scientific literature. Understanding the mechanism of action would first require the identification of specific cellular targets and pathways modulated by these compounds, a step that has not yet been reported.
Structure-Activity Relationship (SAR) Studies for Modulating Specific Molecular Interactions of 2-Thia-5,7-diazaspiro[3.4]octane Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a chemical scaffold. However, without identified biological targets or activities for 2-Thia-5,7-diazaspiro[3.4]octane derivatives, no SAR studies have been published. Such studies would require the synthesis and biological evaluation of a library of analogues with systematic modifications to the core structure and its substituents.
Investigation of 2-Thia-5,7-diazaspiro[3.4]octane as Chemical Probes for Biological Pathway Dissection
The development of chemical probes from a novel scaffold is contingent on the discovery of a specific and potent interaction with a biological target. As there are no reports of such interactions for 2-Thia-5,7-diazaspiro[3.4]octane, its derivatives have not been investigated or utilized as chemical probes for the dissection of biological pathways.
High-Throughput Screening Approaches for Identifying Novel Interactors with 2-Thia-5,7-diazaspiro[3.4]octane Derivatives
High-throughput screening (HTS) is a common method for identifying initial hits from large chemical libraries that interact with a biological target. There are no published HTS campaigns that have specifically screened libraries of 2-Thia-5,7-diazaspiro[3.4]octane derivatives against any biological targets. The synthesis of such a focused library would be the first step towards its inclusion in HTS initiatives.
Advanced Applications and Research Potential of 2 Thia 5,7 Diazaspiro 3.4 Octane 9ci in Non Clinical Domains
Role of 2-Thia-5,7-diazaspiro[3.4]octane in Materials Science and Polymer Chemistry
While direct studies on the integration of 2-Thia-5,7-diazaspiro[3.4]octane into materials science and polymer chemistry are not extensively documented, the inherent properties of its structural motifs suggest considerable potential. The rigid, three-dimensional nature of the spirocyclic core can impart unique conformational constraints and thermal stability to polymers.
Derivatives of 2-Thia-5,7-diazaspiro[3.4]octane could be functionalized to act as monomers in polymerization reactions. For instance, the secondary amine groups could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the sulfur atom in the thietane (B1214591) ring could also influence the material's properties, potentially enhancing its refractive index or its affinity for certain metals.
Potential Applications in Polymer Science:
| Polymer Type | Potential Monomer Derivative | Anticipated Polymer Properties |
| Polyamides | N,N'-diacyl-2-thia-5,7-diazaspiro[3.4]octane | Enhanced thermal stability, rigidity |
| Polyureas | N,N'-dicarbamoyl-2-thia-5,7-diazaspiro[3.4]octane | Unique hydrogen bonding networks, potentially improved mechanical strength |
| Specialty Polymers | Functionalized spiro-monomers | High refractive index materials, metal-coordinating polymers |
Further research into the synthesis of polymerizable derivatives of 2-Thia-5,7-diazaspiro[3.4]octane is warranted to explore these possibilities. The development of scalable synthetic routes to such monomers would be a critical first step. researchgate.net
Application of 2-Thia-5,7-diazaspiro[3.4]octane as Ligands in Catalysis and Coordination Chemistry
The nitrogen and sulfur atoms within the 2-Thia-5,7-diazaspiro[3.4]octane scaffold present potential coordination sites for metal ions, making it an attractive candidate for the development of novel ligands in catalysis and coordination chemistry. The diaza- and thia- functionalities can act as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center.
The constrained geometry of the spirocyclic system could enforce specific coordination angles around a metal center, which can be advantageous in asymmetric catalysis. By introducing chiral centers into the spirocyclic framework, it may be possible to create chiral ligands for enantioselective transformations.
Potential Catalytic Applications:
| Metal Complex | Potential Reaction Type | Rationale |
| Ruthenium(II) or Iridium(III) complexes | Asymmetric Hydrogenation | Chiral environment provided by the spirocyclic ligand |
| Palladium(II) or Copper(I) complexes | Cross-Coupling Reactions | The electron-donating nitrogen and sulfur atoms can stabilize the metal center |
| Zinc(II) or Magnesium(II) complexes | Ring-Opening Polymerization | The defined coordination sphere could control the stereochemistry of the polymer |
The synthesis and characterization of metal complexes of 2-Thia-5,7-diazaspiro[3.4]octane would be the initial step in exploring their catalytic activity. Spectroscopic and crystallographic studies would be crucial to understand the coordination modes of this novel ligand.
Utilization of 2-Thia-5,7-diazaspiro[3.4]octane in Chemo-Sensors and Molecular Recognition Systems
The design of chemo-sensors and molecular recognition systems often relies on host molecules with pre-organized binding cavities. The rigid framework of 2-Thia-5,7-diazaspiro[3.4]octane makes it a promising scaffold for the construction of such systems. The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions, enabling the selective recognition of specific guest molecules or ions.
By attaching chromophores or fluorophores to the spirocyclic core, it is possible to create sensors that signal the binding event through a change in color or fluorescence. The selectivity of these sensors could be tuned by modifying the substituents on the diazaspiro[3.4]octane ring system.
Potential Chemo-Sensor Design:
| Target Analyte | Sensor Design Principle | Signal Transduction |
| Metal Cations (e.g., Cu²⁺, Hg²⁺) | Coordination to N and S atoms | Fluorescence quenching or enhancement |
| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with N-H groups | Colorimetric change |
| Small Organic Molecules | Host-guest complexation | NMR chemical shift changes |
The development of such sensors would require the synthesis of functionalized 2-Thia-5,7-diazaspiro[3.4]octane derivatives and a thorough investigation of their binding properties with various analytes using techniques like UV-Vis, fluorescence spectroscopy, and NMR titration. The concept of using engineered protein scaffolds for molecular recognition could also be applied to synthetic scaffolds like this diazaspiro compound. nih.gov
Design of 2-Thia-5,7-diazaspiro[3.4]octane-Based Chemical Biology Tools for Pathway Dissection
In the realm of chemical biology, small molecules that can selectively interact with biological macromolecules are invaluable tools for dissecting complex cellular pathways. While the primary focus of diazaspiro compounds has been in medicinal chemistry, their unique three-dimensional structures could be exploited to create novel chemical probes for non-clinical research.
Derivatives of 2-Thia-5,7-diazaspiro[3.4]octane could be designed to mimic the binding motifs of natural ligands, thereby acting as competitive inhibitors or modulators of enzyme activity. The spirocyclic core can serve as a rigid scaffold to present functional groups in a precise spatial orientation, enhancing binding affinity and selectivity.
Potential Chemical Biology Applications:
| Biological Target | Tool Function | Rationale for Spirocyclic Scaffold |
| Protein-Protein Interactions | Inhibitor | Rigid scaffold to mimic a peptide secondary structure |
| Enzymes (e.g., kinases, proteases) | Covalent or non-covalent inhibitor | Precise positioning of reactive or binding groups |
| Ion Channels | Blocker or modulator | Defined shape to fit into the channel pore |
The synthesis of a library of 2-Thia-5,7-diazaspiro[3.4]octane derivatives and their screening against various biological targets would be a key strategy to identify promising chemical biology tools.
Integration of 2-Thia-5,7-diazaspiro[3.4]octane in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The defined geometry and potential for directional interactions make 2-Thia-5,7-diazaspiro[3.4]octane an interesting building block for the construction of supramolecular assemblies.
The N-H groups of the diazaspiro core can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors. By introducing complementary functional groups, it is possible to program the self-assembly of these molecules into discrete architectures such as dimers, cages, or extended networks.
Potential Supramolecular Assemblies:
| Assembly Type | Driving Non-covalent Interaction | Potential Application |
| Discrete Dimers/Oligomers | Hydrogen bonding, π-π stacking (with aromatic substituents) | Molecular capsules for guest encapsulation |
| Coordination Polymers | Metal-ligand coordination | Porous materials for gas storage or separation |
| Self-Assembled Monolayers | van der Waals interactions, hydrogen bonding | Functionalized surfaces |
The study of the self-assembly behavior of 2-Thia-5,7-diazaspiro[3.4]octane derivatives in solution and in the solid state, using techniques such as X-ray crystallography, NMR spectroscopy, and microscopy, would provide insights into the principles governing their supramolecular organization. The development of versatile synthetic methods for variously substituted polycyclic pyrimidoazepine derivatives, for instance, has shown the potential for creating complex supramolecular assemblies. nih.gov
Future Directions and Emerging Research Avenues for 2 Thia 5,7 Diazaspiro 3.4 Octane 9ci
Exploration of Novel Synthetic Methodologies for Bridged or Fused 2-Thia-5,7-diazaspiro[3.4]octane Systems
Current synthetic strategies have successfully produced a variety of thia-azaspiro[3.4]octane derivatives. researchgate.netresearchgate.net However, the next frontier in the chemical synthesis of these compounds lies in the development of methodologies to create more complex, polycyclic architectures, such as bridged or fused ring systems. These advanced structures could offer unparalleled control over the spatial arrangement of substituents, leading to highly specific interactions with biological targets.
One promising approach involves leveraging the inherent ring strain of highly reactive intermediates. For instance, a recently developed scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines has proven effective for the synthesis of 6,7-diazaspiro[3.4]octanes. nih.gov Adapting such strain-release-driven strategies to incorporate a sulfur atom into the spirocyclic core could provide a novel and efficient route to bridged thia-diazaspiro systems. The proposed mechanism for this reaction involves the coordination of a Lewis acid catalyst, such as Sc(OTf)₃, to activate the substrates and facilitate the key C-N bond formations that construct the spirocyclic framework. nih.gov
Furthermore, the exploration of intramolecular cycloaddition reactions, such as [3+2] cycloadditions, which have been utilized for the synthesis of related diazaspiro[3.4]octane systems, could be expanded to create fused heterocycles. researchgate.net By strategically placing reactive functional groups on the 2-Thia-5,7-diazaspiro[3.4]octane core, subsequent intramolecular reactions could be triggered to build additional rings, leading to novel, rigidified scaffolds with unique pharmacological profiles. The development of such methodologies would significantly broaden the accessible chemical space for drug discovery programs centered on this versatile spirochete.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Key Features | Potential Application for 2-Thia-5,7-diazaspiro[3.4]octane | Reference |
| Strain-Release Driven Spirocyclization | Utilizes highly strained intermediates like bicyclo[1.1.0]butanes; often catalyzed by Lewis acids (e.g., Sc(OTf)₃). | Adaptation of this method could enable the synthesis of bridged 2-Thia-5,7-diazaspiro[3.4]octane systems. | nih.gov |
| Intramolecular Cycloaddition | Employs reactions like [3+2] cycloadditions to form additional rings from strategically placed functional groups. | Could be used to create fused heterocyclic systems with the 2-Thia-5,7-diazaspiro[3.4]octane core. | researchgate.net |
Advanced Computational Approaches for De Novo Design and Prediction of 2-Thia-5,7-diazaspiro[3.4]octane Scaffolds
The advent of powerful computational tools is set to revolutionize the design of novel 2-Thia-5,7-diazaspiro[3.4]octane derivatives. mdpi.com De novo drug design, which involves the computational generation of new molecular structures, offers a time- and cost-effective alternative to traditional high-throughput screening. nih.govresearchgate.net These methods can be broadly categorized as either structure-based or ligand-based. mdpi.com
In the context of the 2-Thia-5,7-diazaspiro[3.4]octane scaffold, structure-based design could be employed when the three-dimensional structure of a biological target is known. nih.gov Algorithms could be used to design novel spirocyclic ligands that fit optimally into the target's binding site. Conversely, if the target structure is unknown but a set of active ligands has been identified, ligand-based methods can be used to generate a pharmacophore model and design new scaffolds with similar properties. mdpi.com
The integration of machine learning and deep learning methodologies is a particularly exciting prospect. mdpi.com Deep reinforcement learning, for example, can be used to train generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to produce novel 2-Thia-5,7-diazaspiro[3.4]octane derivatives with desired physicochemical and pharmacological properties. mdpi.com These advanced computational approaches will not only accelerate the discovery of new lead compounds but also allow for the exploration of a much larger and more diverse chemical space than is possible with conventional methods. nih.gov
| Computational Approach | Description | Application to 2-Thia-5,7-diazaspiro[3.4]octane | Reference |
| Structure-Based De Novo Design | Utilizes the 3D structure of the biological target to design complementary ligands. | Design of novel 2-Thia-5,7-diazaspiro[3.4]octane derivatives that specifically fit into a target's active site. | nih.gov |
| Ligand-Based De Novo Design | Employs information from known active ligands to create a pharmacophore model for designing new molecules. | Generation of new 2-Thia-5,7-diazaspiro[3.4]octane scaffolds with properties similar to known active compounds. | mdpi.com |
| Machine Learning/Deep Learning | Uses algorithms like RNNs and GANs to generate novel molecular structures with desired properties. | Automated design of diverse libraries of 2-Thia-5,7-diazaspiro[3.4]octane derivatives with optimized pharmacological profiles. | mdpi.com |
Potential for 2-Thia-5,7-diazaspiro[3.4]octane in Advanced Functional Materials and Nanotechnology
While the primary focus of research on 2-Thia-5,7-diazaspiro[3.4]octane has been in drug discovery, its unique structural and chemical properties suggest potential applications in the fields of advanced functional materials and nanotechnology. The introduction of specific functional groups onto the spirocyclic scaffold could enable its use as a building block for novel materials with tailored properties.
One promising avenue is the development of thiol-derivatized 2-Thia-5,7-diazaspiro[3.4]octanes for application in nanotechnology. mdpi.com The thiol group is known to form strong bonds with gold surfaces, allowing for the conjugation of the spirocyclic compound to gold nanoparticles. mdpi.com Such conjugates could have a variety of applications, including the targeted delivery of therapeutic agents, the development of new diagnostic tools, and the creation of novel catalytic systems. The spirocyclic core could serve to orient appended functional groups in a well-defined three-dimensional arrangement, leading to materials with highly specific recognition or catalytic properties.
The general strategy for creating such functionalized nanoparticles would involve a two-step process: first, the synthesis of a 2-Thia-5,7-diazaspiro[3.4]octane derivative bearing a protected thiol group, followed by deprotection and conjugation to gold nanoparticles. mdpi.com This approach opens up a new and exciting area of research for the 2-Thia-5,7-diazaspiro[3.4]octane scaffold, extending its potential impact beyond the realm of medicine.
Addressing Stereochemical Challenges in 2-Thia-5,7-diazaspiro[3.4]octane Synthesis and Application
The spirocyclic nature of 2-Thia-5,7-diazaspiro[3.4]octane means that it can exist as multiple stereoisomers. As the biological activity of chiral molecules is often dependent on their absolute configuration, the development of methods for the stereoselective synthesis and chiral resolution of these compounds is of paramount importance.
One successful approach to stereoselective synthesis involves the use of chiral starting materials. For example, the synthesis of an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane has been achieved using L-proline as a chiral precursor. nih.gov This strategy ensures that the desired stereoisomer is produced with high enantiomeric excess.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Thia-5,7-diazaspiro[3.4]octane (9CI), and how do they influence its reactivity and biological activity?
- Methodological Answer : The compound’s spirocyclic framework combines a sulfur atom (thia) and two nitrogen atoms (diazaspiro), creating a rigid bicyclic structure. This rigidity impacts electronic distribution and steric hindrance, which can be analyzed via X-ray crystallography or computational modeling (e.g., DFT). Comparative studies with analogs like 2,6-diazaspiro[3.4]octane show that sulfur substitution enhances electrophilicity, potentially improving interactions with biological targets .
Q. What synthetic routes are most effective for producing 2-Thia-5,7-diazaspiro[3.4]octane derivatives?
- Methodological Answer : A multistep approach involving cyclization reactions (e.g., via thiol-ene coupling or Mitsunobu conditions) is commonly used. For example, substituting the sulfur atom during spiro-ring formation requires precise stoichiometric control to avoid side products. Optimization of reaction conditions (e.g., solvent polarity, temperature) can be guided by HPLC monitoring and NMR validation of intermediates .
Q. How does the compound’s solubility affect experimental design in biological assays?
- Methodological Answer : The hydrochloride salt form improves aqueous solubility, enabling in vitro assays. Researchers should conduct pH-dependent solubility studies (e.g., using shake-flask methods) and employ co-solvents like DMSO (≤1% v/v) to maintain stability. Comparative data with analogs, such as 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione, highlight the role of heteroatom positioning in solubility profiles .
Advanced Research Questions
Q. What mechanistic insights explain the selective binding of 2-Thia-5,7-diazaspiro[3.4]octane (9CI) to biological targets like G-quadruplex DNA?
- Methodological Answer : Kinetic and thermodynamic studies (e.g., surface plasmon resonance or fluorescence quenching) reveal a three-step binding process: initial electrostatic interaction, dynamic conformational adjustment, and final π-π stacking. Substituent modifications (e.g., amino groups at position 2) enhance selectivity by optimizing hydrogen bonding with guanine quartets .
Q. How do structural modifications (e.g., substitution at position 2 or 8) alter the compound’s antimicrobial or antitumor efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies using systematic substitutions (e.g., introducing methyl, phenyl, or thiadiazole groups) can map critical pharmacophores. For example, 1-Methyl-1,6-diazaspiro[3.4]octane derivatives show enhanced antitumor activity due to increased lipophilicity and membrane permeability, validated via cell viability assays (e.g., MTT) and apoptosis markers (e.g., caspase-3 activation) .
Q. What experimental strategies resolve contradictions in reported biological activities of spirocyclic diazaspiro compounds?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound purity). Researchers should:
- Perform orthogonal validation (e.g., LC-MS for purity, dual-luciferase reporter assays for target engagement).
- Compare results with structurally defined analogs (e.g., 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione) to isolate substituent effects.
- Use meta-analyses of published datasets to identify trends obscured by experimental noise .
Q. How can computational modeling predict the metabolic stability of 2-Thia-5,7-diazaspiro[3.4]octane derivatives?
- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations can identify vulnerable sites (e.g., sulfur oxidation or nitrogen dealkylation). In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) validate predictions, with LC-MS/MS quantifying metabolite formation. Cross-referencing with analogs like 1-Phenyl-1,6-diazaspiro[3.4]octane clarifies substituent impacts on metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
